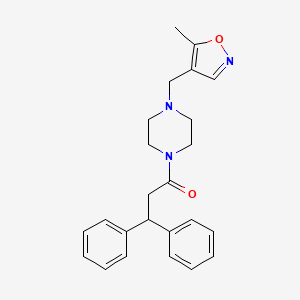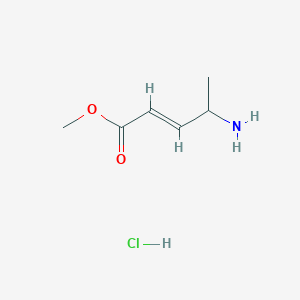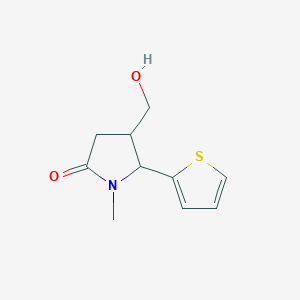![molecular formula C8H12Cl2N4O B2369728 6'H-スピロ[アゼチジン-3,5'-イミダゾ[1,2-a]ピリミジン]-7'(8'H)-オン 二塩酸塩 CAS No. 2137832-02-9](/img/structure/B2369728.png)
6'H-スピロ[アゼチジン-3,5'-イミダゾ[1,2-a]ピリミジン]-7'(8'H)-オン 二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused with an imidazo[1,2-a]pyrimidine ring system
科学的研究の応用
6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new materials with specific properties.
作用機序
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine analogues, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s worth noting that similar compounds, like imidazo[1,2-a]pyridine analogues, have shown improved potency against both extracellular and intracellular mtb .
Biochemical Pathways
Compounds with similar structures have been found to exhibit significant activity against various strains of tuberculosis, suggesting they may interact with biochemical pathways related to this disease .
Pharmacokinetics
Similar compounds have shown good microsomal stability .
Result of Action
Similar compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride typically involves multistep reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indandiones and (E)-N-hydroxybenzimidoyl chlorides can lead to the formation of spirocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
類似化合物との比較
Similar Compounds
Spiro-azetidin-2-one: Known for its use in antibiotics like penicillin.
Imidazo[1,2-a]pyrimidine: Widely studied for its medicinal properties.
Uniqueness
6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride is unique due to its spirocyclic structure, which imparts rigidity and specific biological activity. This makes it a valuable compound for developing new therapeutic agents .
特性
IUPAC Name |
spiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.2ClH/c13-6-3-8(4-9-5-8)12-2-1-10-7(12)11-6;;/h1-2,9H,3-5H2,(H,10,11,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCXFNPJOCENPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC=CN2C13CNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369647.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2369648.png)
![2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone](/img/structure/B2369649.png)



![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369655.png)




![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2369664.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369666.png)

